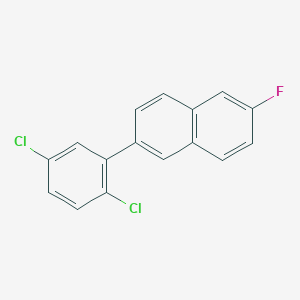

2-(2,5-Dichlorophenyl)-6-fluoronaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,5-Dichlorophenyl)-6-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-6-fluoronaphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-6-fluoronaphthalene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-6-fluoronaphthalene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-6-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

2,5-Dichlorophenyl derivatives: Compounds with similar structures but different substituents on the naphthalene ring.

Fluoronaphthalene derivatives: Compounds with fluorine atoms attached to the naphthalene ring but without chlorine atoms.

Uniqueness

2-(2,5-Dichlorophenyl)-6-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring, which imparts distinct chemical properties and reactivity

Biological Activity

2-(2,5-Dichlorophenyl)-6-fluoronaphthalene is a synthetic organic compound notable for its unique structural features and potential biological activities. This article explores the compound's biological activities, including antimicrobial and anticancer properties, and presents relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H9Cl2F. Its structure includes a naphthalene backbone substituted with both a fluorine atom and a dichlorophenyl group, contributing to its aromatic characteristics. The presence of halogen atoms like chlorine and fluorine often enhances the lipophilicity and biological availability of compounds, making them suitable candidates for pharmaceutical applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that various derivatives showed effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Recent investigations have focused on the anticancer potential of fluorinated compounds. For instance, a related study examined the cytotoxic effects of various fluorinated compounds against colorectal cancer cell lines (HCT-116). The results demonstrated that certain derivatives could induce G2/M phase arrest in cancer cells by regulating cyclin B1 expression, leading to increased reactive oxygen species (ROS) production .

Key Findings:

- Compound Efficacy: In vivo studies indicated that some fluorinated compounds significantly suppressed tumor growth compared to standard treatments like Taxol, achieving tumor reduction rates of up to 73.4% at specific dosages .

- Mechanism of Action: The anticancer activity was attributed to the compounds' ability to target tubulin, thereby disrupting microtubule dynamics essential for cell division .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Tubulin targeting |

| 4-Aminoethoxyphenyl indole-chalcone | High | High | Microtubule disruption |

| 1-Fluoro-2-naphthol | Low | Moderate | Unknown |

| 1-(3,4-Dichlorophenyl)naphthalene | Moderate | Low | Unknown |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several fluorinated naphthalene derivatives against common pathogens. Results showed that this compound exhibited moderate activity against Gram-positive bacteria, indicating its potential as a lead compound for further development.

- Anticancer Research : Another case study focused on the cytotoxic effects of various fluorinated compounds on HCT-116 cells. The study found that treatment with specific derivatives led to significant cell death and reduced viability over time, reinforcing the potential application in cancer therapy .

Properties

Molecular Formula |

C16H9Cl2F |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

2-(2,5-dichlorophenyl)-6-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-13-4-6-16(18)15(9-13)12-2-1-11-8-14(19)5-3-10(11)7-12/h1-9H |

InChI Key |

ZMMMOUBCIOWXGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.